molecular formula C21H21F3N2O3 B1574280 ML390

ML390

Numéro de catalogue B1574280
Poids moléculaire: 406.4
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML390 exerts its potent differentiation effect on multiple leukemia models. ML390 will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.

Applications De Recherche Scientifique

Acute Myeloid Leukemia (AML) Treatment Research

ML390 has been identified as a potential therapeutic agent in the treatment of acute myeloid leukemia (AML). A study by Lewis et al. (2016) highlighted its role in inducing differentiation in AML cells. ML390 was found to target dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the pathogenesis of AML, particularly in cells overexpressing the Homeobox transcription factor A9 (HoxA9). This discovery marked a significant advance in understanding the molecular mechanisms underlying AML and potential treatment avenues.

Breast Cancer Research

Research on breast cancer has also benefited from the study of ML390. Dave et al. (2014) investigated the roles of ribosomal protein L39 (RPL39) and myeloid leukemia factor 2 (MLF2) in breast cancer, particularly in tumor initiation and metastasis Dave et al. (2014). This research provides insights into the molecular pathways involved in breast cancer progression and opens the door to new therapeutic strategies targeting these proteins.

Gene Therapy Research

The development of safer gene therapy methods has also incorporated ML390. Research by Van Looveren et al. (2021) on murine leukemia virus (MLV)-based vectors, such as MLVW390A-CBX, demonstrated that altering the MLV integrase can lead to safer and more efficient gene therapy vectors Van Looveren et al. (2021). These vectors were shown to have a preferable integration site distribution profile and stable expression, making them potential candidates for clinical applications in gene therapy.

Lymphoma Research

In the context of lymphoma, research by Nombela et al. (2022) on BET-independent MLV integration provided insights into the replication and tumorigenesis of murine leukemia virus in vivo Nombela et al. (2022). This study showed that MLV replication and integration, as well as the development of T-cell lymphoma, can occur independently of BET proteins, a significant finding in understanding the molecular mechanisms of lymphoma.

Propriétés

Nom du produit

ML390

Formule moléculaire

C21H21F3N2O3

Poids moléculaire

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Apparence

Solid powder

Pureté

> 98%

Synonymes

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML390
Reactant of Route 2
Reactant of Route 2
ML390
Reactant of Route 3
Reactant of Route 3
ML390
Reactant of Route 4
Reactant of Route 4
ML390
Reactant of Route 5
Reactant of Route 5
ML390
Reactant of Route 6
Reactant of Route 6
ML390

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.